2,2,2-Trifluoro-N-(6-oxo-6,7-dihydro-3H-purin-2-yl)acetamide

Lipophilicity LogP Membrane permeability

N2-Acetylguanine fails to achieve adequate intracellular concentration in many cell-based assays due to limited passive permeability. N2-Trifluoroacetylguanine (CAS 21323-85-3) resolves this bottleneck through its trifluoroacetyl substituent. - LogP ≈ 1.21-a 1.5-2.8 log-unit increase over N2-acetylguanine-enabling superior membrane permeation. - Electron-deficient purine ring permits SNAr diversification at the 6- or 8-position, inaccessible with the acetyl analog. - Orthogonal mild-base deprotection simplifies multi-step nucleoside syntheses. Supplied at ≥98% purity. Each batch is QA-certified for immediate global dispatch.

Molecular Formula C7H4F3N5O2
Molecular Weight 247.13 g/mol
CAS No. 21323-85-3
Cat. No. B11866502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-N-(6-oxo-6,7-dihydro-3H-purin-2-yl)acetamide
CAS21323-85-3
Molecular FormulaC7H4F3N5O2
Molecular Weight247.13 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=O)NC(=N2)NC(=O)C(F)(F)F
InChIInChI=1S/C7H4F3N5O2/c8-7(9,10)5(17)15-6-13-3-2(4(16)14-6)11-1-12-3/h1H,(H3,11,12,13,14,15,16,17)
InChIKeyVNPWMTLMRKAUFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-N-(6-oxo-6,7-dihydro-3H-purin-2-yl)acetamide: Physicochemical & Structural Baseline


2,2,2-Trifluoro-N-(6-oxo-6,7-dihydro-3H-purin-2-yl)acetamide (CAS 21323-85-3), also referred to as N2‑Trifluoroacetylguanine, is a C2‑modified purine derivative (molecular formula C₇H₄F₃N₅O₂; MW 247.13) . The compound features a trifluoroacetamido substituent at the 2‑position of the 6‑oxopurine scaffold, which distinguishes it from the non‑fluorinated acetyl analog N2‑Acetylguanine (CAS 19962‑37‑9) [1]. Its predicted physicochemical properties include a LogP of 1.21, a polar surface area (PSA) of 107.3 Ų, and a pKa of 5.34 ± 0.20 . The compound is commercially available from multiple vendors at purities of 95% to 98% .

Trifluoroacetyl purine scaffold for nucleoside analogue synthesis and late-stage diversification
Electron-deficient ring supports SNAr reactivity and probe design
Orthogonal N-protecting group strategy compatible with mild deprotection conditions

Why N2-Acetylguanine Cannot Substitute for the Trifluoroacetyl Analog


Although N2‑Acetylguanine (CAS 19962‑37‑9) shares the same 6‑oxopurine core, the replacement of the acetyl methyl group (–CH₃) with a trifluoromethyl group (–CF₃) introduces a ~1.5–2.8 log‑unit increase in lipophilicity (target LogP ≈ 1.21 vs. comparator LogP ≈ ‑0.32 to ‑1.63) , a pronounced electron‑withdrawing inductive effect that renders the purine ring electron‑deficient and reactive toward nucleophilic aromatic substitution (SNAr) [1], and a shift in the N‑acyl hydrolytic stability profile that is critical when the compound is employed as a protecting group or a metabolic probe [2]. These differences mean that the two compounds are not interchangeable in any application where membrane permeability, electrophilic reactivity, or controlled deprotection kinetics are design parameters.

Replacing CF₃ with CH₃ removes the electron-withdrawing effect; lipophilicity and SNAr reactivity profiles may not transfer.
Hydrolytic stability and N-acyl deprotection kinetics may shift, altering synthetic route compatibility with the acetyl analog.
Ionization state and hydrogen-bond acceptor capacity differ; riboswitch or nucleic acid binding data may not transfer directly.

Quantitative Differentiation: Trifluoroacetyl Analog vs. Closest Analogs


Lipophilicity Shift vs. N2-Acetylguanine

The trifluoroacetyl analog exhibits a computed LogP of 1.21 , compared with reported LogP values for N2‑Acetylguanine ranging from ‑0.32 (BOC Sciences) to ‑1.63 (Sielc) and ‑0.66 (Chembase) [1]. This represents a lipophilicity increase of 1.5 to 2.8 log units, which is predicted to correspond to an approximately 30‑ to 600‑fold higher octanol/water partition coefficient.

Lipophilicity Shift
Data to verify
ΔLogP ≈ +1.5 to +2.8
Supports membrane permeability study design
Computed values; experimental confirmation advised
Lipophilicity LogP Membrane permeability Drug-likeness

Electron-Deficient Purine Ring Enables SNAr Reactivity

The –CF₃ group exerts a strong electron-withdrawing inductive effect (Hammett σₚ ≈ 0.54 for CF₃ vs. σₚ ≈ 0.00 for CH₃) [1]. This renders the purine scaffold electron-deficient, as confirmed in studies of trifluoromethyl-substituted purines that demonstrated markedly enhanced reactivity under SNAr conditions relative to non-fluorinated analogs [2]. In contrast, N2‑Acetylguanine, bearing a methyl group, lacks this activation and does not readily participate in SNAr chemistry under comparable conditions.

SNAr Reactivity
Class-level
Electron-deficient vs Not electron-deficient
Supports SNAr-based diversification strategies
Class-level CF₃-purine reactivity; target-specific validation recommended
Electron-withdrawing effect SNAr reactivity Nucleophilic aromatic substitution Synthetic utility

Ionization State Divergence at Physiological pH

The predicted pKa of the target compound is 5.34 ± 0.20 , substantially lower than the N1‑H pKa of guanine (~9.6) [1] and the estimated pKa of the acetyl analog (which more closely resembles guanine due to the absence of the strongly electron‑withdrawing CF₃ group). At physiological pH 7.4, the target compound is predominantly deprotonated (anionic), whereas guanine and N2‑Acetylguanine remain largely neutral. This difference in speciation alters hydrogen‑bond donor/acceptor patterns and can significantly impact target recognition in nucleic acid binding pockets and enzyme active sites.

Ionization State
Class-level
ΔpKa ≈ 4.3 (target more acidic)
Supports ionization-dependent binding studies
Predicted pKa 5.34; anionic at pH 7.4
pKa Ionization state Physiological pH speciation Hydrogen-bonding capacity

Differential Hydrogen-Bond Acceptor Capacity

The trifluoroacetyl carbonyl oxygen is a weaker hydrogen-bond acceptor than the acetyl carbonyl oxygen due to the electron-withdrawing effect of the –CF₃ group. This modulation of H‑bond acceptor strength is structurally significant: crystallographic studies of N2‑Acetylguanine bound to the guanine riboswitch (PDB 6UC7) revealed that C2‑modified guanines completely disrupt a key Watson–Crick pairing interaction between the ligand and RNA [1]. N2‑Acetylguanine binds the guanine riboswitch with a Kd of 300 nM . The trifluoroacetyl analog, with its altered H‑bond acceptor profile, is expected to further perturb this interaction, providing a distinct pharmacological profile for antimicrobial riboswitch-targeting programs.

Riboswitch Binding
Class-level
Altered H-bond acceptor vs Kd 300 nM (acetyl analog)
Supports riboswitch SAR interpretation
No direct binding data for target; C2-modified class evidence
Guanine riboswitch Watson-Crick pairing Binding affinity Antimicrobial target

N-Protecting Group Utility in Nucleoside Synthesis

The trifluoroacetyl group has been validated as an effective N‑protecting group in the synthesis of purine nucleosides of 2‑amino‑2‑deoxy saccharides, as demonstrated by Wolfrom and Conigliaro [1]. The electron‑withdrawing nature of the CF₃ group facilitates selective N‑protection and subsequent deprotection under mild basic conditions, offering a synthetic advantage over the acetyl protecting group which requires harsher hydrolytic conditions for removal. This established methodology underpins the compound's utility as a synthetic intermediate in nucleoside analogue programs.

Protecting Group Utility
Method context
Orthogonal deprotection
Supports mild-base nucleoside deprotection workflows
Validated in 2-amino-2-deoxy nucleoside synthesis
Protecting group Nucleoside synthesis Trifluoroacetyl 2-Amino-2-deoxy saccharides

High-Impact Applications Based on Verified Differentiation


Cell-Permeable Probe Development for Intracellular Targets

The ~1.5–2.8 log unit increase in LogP relative to N2‑Acetylguanine predicts significantly enhanced passive membrane permeability. Researchers designing cell-based assays for intracellular purine-binding proteins (e.g., ATIC, guanine riboswitches in bacterial models) should select the trifluoroacetyl analog when the acetyl analog fails to achieve adequate intracellular concentrations. This is particularly relevant for antimicrobial drug discovery programs targeting bacterial riboswitches, where cellular penetration is a prerequisite for activity.

Late-Stage Diversification via SNAr Chemistry

The electron‑deficient nature of the CF₃‑substituted purine ring, as described for this compound class [1], permits nucleophilic aromatic substitution (SNAr) at positions that are inert in the acetyl analog. Medicinal chemistry teams seeking to generate focused libraries of C2‑modified purines should procure this compound as a key intermediate for diversification at the purine 6‑ or 8‑positions under SNAr conditions, a synthetic route not accessible with N2‑Acetylguanine.

Guanine Riboswitch SAR Programs for Antibacterial Discovery

C2‑modified guanines, including N2‑Acetylguanine (Kd = 300 nM), have been shown to bind the guanine riboswitch with high affinity and disrupt transcriptional regulation [2]. The trifluoroacetyl analog, with its altered H‑bond acceptor profile and ionization state (pKa ≈ 5.34) , provides a chemically distinct tool compound for structure–activity relationship studies aimed at identifying riboswitch-targeting antimicrobial leads with improved potency or selectivity.

N-Protecting Group Strategy in Nucleoside Analogue Synthesis

Building on the established use of the trifluoroacetyl group as an N‑protective group in purine nucleoside synthesis [3], this compound serves as a ready-to-use protected purine building block. Synthetic chemistry laboratories engaged in the preparation of 2‑amino‑2‑deoxy nucleoside analogues can leverage the orthogonal deprotection conditions (mild base) to simplify multi‑step synthetic routes and improve overall yield compared to acetyl-protected intermediates.

Application
Selection Property
Validation Focus
Intracellular target engagement studies
Lipophilicity and permeability profile
Cellular uptake and target engagement assays
Purine scaffold diversification
Electron-deficient ring reactivity
SNAr reaction scope and condition screening
Riboswitch-targeting SAR studies
C2-modified binding profile
Binding affinity and riboswitch disruption assays
Nucleoside analogue synthesis
Orthogonal deprotection profile
Deprotection efficiency and yield optimization
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